molecular formula C13H16O3Si B1357477 Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate CAS No. 119754-18-6

Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate

Cat. No. B1357477
M. Wt: 248.35 g/mol
InChI Key: SVSDOLBGZNROSZ-UHFFFAOYSA-N
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Description

“Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate” is a chemical compound that has been synthesized and studied for its unique properties . It is characterized by its planar molecular structure, which results in a layered arrangement of the molecules . This compound is a derivative of salicylic acid, with the addition of a trimethylsilyl ethynyl group .


Synthesis Analysis

The synthesis of “Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate” involves the use of salicylic acid as a starting material . The specific details of the synthesis process are not provided in the available literature .


Molecular Structure Analysis

The molecular structure of this compound is planar, leading to a layered arrangement of the molecules . This structure does not form a stack packing . In the related compound, methyl 2-hydroxy-5-ethynylbenzoate, molecules in a layer are bound by hydrogen bonds, including those involving the terminal proton of the ethynyl group .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Cyclization Reactions : The compound is used in cyclization reactions involving diisobutylaluminum hydride (DIBAL-H) to produce 2-(trimethylsilyl)indenes and benzosiloles, highlighting a method to construct benzosiloles from readily available organosilanes (Kinoshita, Fukumoto, Tohjima, & Miura, 2016).

  • Preparation of Protected Amino Acids : This compound aids in the synthesis of protected amino acids, such as β-hydroxyaspartic acid, crucial for peptide synthesis (Wagner & Tilley, 1990).

  • Synthesis of Organometallic Compounds : It serves as a starting material in the synthesis of new arylcarboranes, which are precursors for oligomers used in materials science (Förster, Bertran, Teixidor, & Viňas, 1999).

Material Science and Polymer Chemistry

  • Oligomer and Polymer Synthesis : The compound is integral in the preparation of oligo(phenyleneethynylene)s and other polymers, demonstrating its role in the development of new materials with potential electronic and optical applications (Figueira, Rodrigues, Russo, & Rissanen, 2008).

  • Cross-Conjugated Polymer Synthesis : It is used in the synthesis of cross-conjugated polymers, which are important for developing materials with unique electronic properties (Londergan, You, Thompson, & Weber, 1998).

Safety And Hazards

The safety and hazards associated with “Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate” are not specified in the available literature .

properties

IUPAC Name

methyl 2-hydroxy-5-(2-trimethylsilylethynyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3Si/c1-16-13(15)11-9-10(5-6-12(11)14)7-8-17(2,3)4/h5-6,9,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSDOLBGZNROSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C#C[Si](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598697
Record name Methyl 2-hydroxy-5-[(trimethylsilyl)ethynyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate

CAS RN

119754-18-6
Record name Methyl 2-hydroxy-5-[(trimethylsilyl)ethynyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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